What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?
What are the properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its significance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical compounds, particularly those designed to interact with the central nervous system (CNS). The presence of the exocyclic double bond provides a reactive handle for further chemical modifications, while the Boc-protected pyrrolidine ring offers a stable scaffold that is common in many biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of tert-butyl 3-methylenepyrrolidine-1-carboxylate.
Table 1: General and Structural Information
| Property | Value |
| CAS Number | 114214-71-0 |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | tert-butyl 3-methylene-1-pyrrolidinecarboxylate |
| SMILES | C=C1CN(C(=O)OC(C)(C)C)CC1 |
| InChI Key | PXTONRTYYUAUJU-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Boiling Point | 236.7 ± 29.0 °C at 760 mmHg | [1] |
| Flash Point | 97.0 ± 24.3 °C | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Table 3: Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on available safety data and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.
Experimental Protocols
Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate
A common and effective method for the synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate is the Wittig reaction, starting from 1-tert-butoxycarbonyl-3-pyrrolidone.[3]
Materials:
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Methyltriphenylphosphonium bromide
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n-Butyllithium (1.6 M in hexane)
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1-tert-butoxycarbonyl-3-pyrrolidone
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether (Et₂O)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexane
Procedure:
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A suspension of methyltriphenylphosphonium bromide (51 mmol) in anhydrous THF (200 mL) is cooled to 0°C.
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n-Butyllithium (1.6 M solution in hexane, 32 mL) is added slowly to the suspension at 0°C. The mixture is stirred for 5 minutes at this temperature.
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A solution of 1-tert-butoxycarbonyl-3-pyrrolidone (48 mmol) in THF (40 mL) is added to the reaction mixture via cannula.
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The reaction is stirred at 0°C for 90 minutes, then allowed to warm to room temperature and stirred for an additional hour.
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The reaction is cooled back to 0°C and quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl.
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The mixture is extracted with diethyl ether.
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The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
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The crude product is suspended in hot hexane and filtered. The filtrate is concentrated and purified by flash column chromatography to yield the final product.[3]
Synthetic Applications in Drug Discovery
tert-Butyl 3-methylenepyrrolidine-1-carboxylate is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a versatile synthetic intermediate. The exocyclic methylene group is a key functional handle for various chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Synthesis of CNS-Active Compounds
The pyrrolidine scaffold is a common motif in many centrally active compounds. tert-Butyl 3-methylenepyrrolidine-1-carboxylate is utilized in the synthesis of drug candidates for a range of neurological disorders.[4] Its rigid structure can be exploited to orient substituents in a specific manner to achieve desired interactions with biological targets.
Preparation of Fluorinated Pharmaceutical Compounds
This intermediate is also employed in the synthesis of fluorinated pyrrolidines and piperidines.[3] The introduction of fluorine into drug molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.
Mandatory Visualizations
Synthetic Utility of tert-Butyl 3-methylenepyrrolidine-1-carboxylate
The following diagram illustrates the role of tert-butyl 3-methylenepyrrolidine-1-carboxylate as a key intermediate in the synthesis of more complex, biologically active molecules.
Caption: Synthetic utility of the title compound.
Conclusion
tert-Butyl 3-methylenepyrrolidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant biological activity itself, its utility as a key intermediate in the synthesis of complex pharmaceutical agents, particularly for neurological disorders, is well-established. The synthetic accessibility and the reactive nature of its exocyclic double bond make it an important tool for drug discovery and development professionals. This guide has provided a summary of its properties, a detailed synthetic protocol, and an overview of its applications, which should serve as a useful resource for researchers in the field.
References
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. tert-butyl 3-Methylenepyrrolidine-1-carboxylate | 114214-71-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
